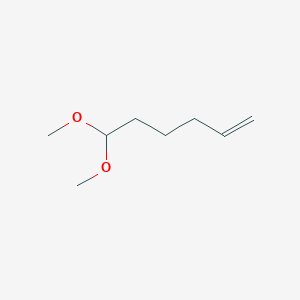

1-Hexene, 6,6-dimethoxy-

描述

Contextualization within Modern Organic Synthesis and Olefin Chemistry

In the landscape of modern organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense value. 1-Hexene (B165129), 6,6-dimethoxy-, and related geminal dimethoxy compounds, represent a class of molecules that neatly fit this description. These compounds feature two key functionalities: a terminal olefin (C=C double bond) and a geminal dimethoxy group, which is a type of acetal (B89532). wikipedia.orgbyjus.com The acetal group serves as a stable protecting group for a carbonyl functionality, inert to many nucleophiles and bases such as Grignard reagents. oup.com This stability allows chemists to perform a wide array of chemical transformations on the olefin portion of the molecule without affecting the latent carbonyl group.

The olefinic component of these molecules is a gateway to a vast number of chemical reactions central to olefin chemistry. These include, but are not limited to, hydroformylation, hydroesterification, oxidation, and polymerization. uchile.clrsc.orgtandfonline.com For instance, the hydroformylation of an alkene introduces an aldehyde group, a reaction of significant industrial importance. rsc.org The ozonolysis of the double bond can cleave the molecule, leading to smaller, functionalized fragments. masterorganicchemistry.com Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. cdnsciencepub.com

The synthetic utility of dimethoxyalkenes is therefore twofold. They can act as building blocks where the olefin is modified first, followed by the deprotection of the acetal to reveal a carbonyl group for subsequent reactions. This strategic unmasking of a reactive group is a cornerstone of multi-step organic synthesis. Conversely, the acetal can be used to introduce specific alkoxy groups into a molecule through cross-coupling reactions. oup.comoup.com This dual functionality makes geminal dimethoxy compounds versatile intermediates in the synthesis of complex organic molecules, including natural products and materials.

Historical Context and Evolution of Synthetic Approaches to Dimethoxyalkenes

The preparation of acetals, including dimethoxyalkenes, has a long history in organic chemistry, with methods evolving from simple acid catalysis to sophisticated metal-mediated processes.

Historically, the most fundamental method for synthesizing acetals is the acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol, in this case, methanol (B129727). wikipedia.org For α,β-unsaturated aldehydes, this reaction can be driven to completion by removing the water formed during the reaction, for example, through azeotropic distillation. wikipedia.org This straightforward approach remains a common method for preparing simple acetals.

Over time, more refined and milder methods were developed. The use of orthoesters, such as trimethyl orthoformate, in the presence of an acid catalyst provides an efficient route to acetalization. This method has the advantage of consuming the water byproduct, thus driving the equilibrium towards the acetal product. orgsyn.org

The advancement of organometallic chemistry introduced new pathways for synthesizing more complex dimethoxyalkenes. The Wittig reaction, which converts aldehydes and ketones to alkenes, can be employed. For example, the reaction of an aldehyde bearing a dimethoxyacetal group with a phosphorus ylide can construct the olefin portion of the molecule. cdnsciencepub.com A notable example is the synthesis of (E)-6,6-dimethoxy-3-hexen-2-one from 3,3-dimethoxypropanal and (acetylmethylene)triphenylphosphorane. cdnsciencepub.com

More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools. For instance, reactions involving Grignard reagents with acetals in the presence of catalysts like titanium tetrachloride (TiCl₄) can form new carbon-carbon bonds, providing access to a variety of substituted ethers and, by extension, complex dimethoxyalkenes. oup.comoup.com Research has also explored transition-metal-free cross-coupling reactions of acetals with Grignard reagents to form complex ether structures. researchgate.net These modern methods offer greater control over stereochemistry and functional group tolerance, expanding the synthetic chemist's toolbox for creating tailored dimethoxyalkene structures.

| Synthetic Method | Description | Key Reagents | Typical Application |

| Direct Acetalization | Acid-catalyzed reaction of an unsaturated aldehyde with methanol. wikipedia.org | Unsaturated aldehyde, Methanol, Acid catalyst | Preparation of simple dimethoxyalkenes. |

| Orthoester Method | Reaction of an unsaturated carbonyl with an orthoester to form the acetal. orgsyn.org | Carbonyl compound, Trialkyl orthoformate, Acid catalyst | Efficient acetal formation where water removal is key. |

| Wittig Reaction | Formation of the alkene via reaction of a phosphorus ylide with an aldehyde containing a dimethoxyacetal. cdnsciencepub.com | Aldehyde-acetal, Phosphorus ylide | Controlled synthesis of specific alkene geometries. |

| Grignard Cross-Coupling | Transition-metal-catalyzed reaction of a Grignard reagent with an acetal. oup.comoup.com | Acetal, Grignard reagent, TiCl₄ or other catalyst | Formation of complex ethers and functionalized alkenes. |

Structural Characteristics and Chemical Nomenclature in Research Discourse

The compound "1-Hexene, 6,6-dimethoxy-" possesses a distinct structure that dictates its chemical properties and naming. It is a six-carbon chain containing a carbon-carbon double bond (an alkene) and a geminal dimethoxy group (an acetal). byjus.com The term "geminal" refers to the relationship between two functional groups attached to the same carbon atom. wikipedia.org

According to IUPAC nomenclature rules, the naming of such a compound follows a systematic approach:

The longest carbon chain containing the principal functional groups is identified. In this case, it is a six-carbon chain, hence the root "hex". openstax.org

The presence of the double bond is indicated by the "-ene" suffix. Its position is specified by a locant, which is the number of the first carbon of the double bond. Numbering starts from the end of the chain that gives the double bond the lowest possible number, so it is "1-hexene". openstax.org

The two methoxy (B1213986) (-OCH₃) groups are treated as substituents. Since they are both on carbon 6, they are named "6,6-dimethoxy-". acdlabs.com Combining these parts gives the full IUPAC name: 1-Hexene, 6,6-dimethoxy- .

In scientific literature, there can be variations in naming conventions. Historically, acetals derived from ketones were called "ketals," while those from aldehydes were "acetals." organicchemistrytutor.com Under current IUPAC guidelines, "acetal" is the general term encompassing both, with "ketal" being a subclass. wikipedia.orgorganicchemistrytutor.com Therefore, while the term ketal might be encountered in older texts, acetal is the preferred modern term. organicchemistrytutor.com The structure is characterized by a saturated, sp³-hybridized carbon atom bonded to two oxygen atoms, which are in turn bonded to methyl groups. byjus.com This arrangement is stable under basic and neutral conditions but is readily hydrolyzed back to the corresponding aldehyde under acidic conditions. organicchemistrytutor.com

The table below summarizes the key structural and identification features for a representative geminal dimethoxy alkene.

| Identifier | Value (for 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene) | Source |

| IUPAC Name | 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (B1294712) | PubChem nih.gov |

| CAS Number | 67674-46-8 | PubChem nih.gov |

| Molecular Formula | C₁₁H₂₂O₂ | PubChem nih.gov |

| Molecular Weight | 186.29 g/mol | PubChem nih.gov |

| SMILES | CC(=CCC(C)(C)C(OC)OC)C | PubChem nih.gov |

| InChIKey | RDHNTAXPFZIMDN-UHFFFAOYSA-N | PubChem nih.gov |

| Functional Groups | Acetal, Alkene | FooDB foodb.ca |

Structure

3D Structure

属性

IUPAC Name |

6,6-dimethoxyhex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h4,8H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLRYGOHEXQWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570532 | |

| Record name | 6,6-Dimethoxyhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28995-69-9 | |

| Record name | 6,6-Dimethoxyhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hexene, 6,6 Dimethoxy and Analogous Structures

Acetalization Pathways for Geminal Dimethoxy Functionality Generation

The formation of the geminal dimethoxy group, an acetal (B89532), is a critical step in the synthesis of 1-hexene (B165129), 6,6-dimethoxy- and its analogs. This transformation is typically achieved through the reaction of an aldehyde with an alcohol in the presence of a catalyst.

Acid-Catalyzed Acetalization Reactions of Aldehydes and Olefins

Acid-catalyzed acetalization is a fundamental and widely used method for the protection of aldehydes and ketones. nih.gov This reaction involves the treatment of a carbonyl compound with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to form an acetal. nih.govlibretexts.org For the synthesis of compounds like 1-hexene, 6,6-dimethoxy-, the precursor would be an unsaturated aldehyde.

The reaction proceeds through the initial formation of a hemiacetal, which then reacts with a second equivalent of the alcohol to yield the acetal and water. libretexts.org To drive the equilibrium towards the acetal product, the water formed during the reaction is often removed using methods like a Dean-Stark trap or molecular sieves. libretexts.orggoogle.com

A variety of acid catalysts can be employed, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TSA). nih.govmdpi.com The choice of catalyst can be crucial, especially when dealing with sensitive functional groups. For instance, milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) are preferred for substrates that are prone to decomposition under strongly acidic conditions. thieme-connect.comthieme-connect.com

The efficiency of acid-catalyzed acetalization can be influenced by several factors, including the nature of the aldehyde, the alcohol, the catalyst, and the reaction conditions. For example, a study on the acetalization of various aldehydes with methanol demonstrated that the reactions generally proceed with high conversions and yields at ambient temperatures with low catalyst loadings. nih.gov

Table 1: Examples of Acid-Catalyzed Acetalization of Aldehydes

| Aldehyde | Catalyst | Conditions | Yield | Reference |

| trans-Cinnamaldehyde | 0.1 mol% HCl | Methanol, ambient temp, 20 min | >99% conversion | nih.gov |

| Benzaldehyde | 0.1 mol% HCl | Methanol, ambient temp, 20 min | >99% conversion | nih.gov |

| α,β-Unsaturated Aldehydes | PPTS, 5 Å MS | Toluene, room temp | Good | thieme-connect.com |

This table provides illustrative examples and is not exhaustive.

Precursor Design and Intermediate Derivatization in Acetal Synthesis

The design of the precursor aldehyde is a key aspect of synthesizing specific acetal structures. For 1-hexene, 6,6-dimethoxy-, the logical precursor is 5-hexenal. The synthesis of this precursor can be a multi-step process in itself, starting from readily available materials. The reactivity of the aldehyde and any other functional groups present in the precursor must be considered to avoid unwanted side reactions during acetalization. fiveable.me

Olefination Strategies, Including Wittig-Type Reactions

The formation of the carbon-carbon double bond in 1-hexene, 6,6-dimethoxy- and its analogs is often accomplished through olefination reactions. The Wittig reaction and its variations are powerful tools for converting aldehydes and ketones into alkenes. pressbooks.pubwikipedia.orglumenlearning.com

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. pressbooks.publibretexts.org A significant advantage of this method is that the position of the newly formed double bond is precisely controlled, which is a challenge in elimination reactions that can often lead to mixtures of isomers. lumenlearning.comlibretexts.org

For the synthesis of a terminal alkene like 1-hexene, 6,6-dimethoxy-, a suitable strategy would involve the reaction of an aldehyde containing the dimethoxyacetal functionality with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org

The general steps for a Wittig reaction are:

Preparation of the phosphonium (B103445) salt: This is typically done through an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. lumenlearning.com

Formation of the ylide: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium, to generate the phosphorus ylide. lumenlearning.com

Reaction with the carbonyl compound: The ylide then reacts with the aldehyde or ketone to form the alkene and triphenylphosphine oxide. pressbooks.pub The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. pressbooks.pub

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses phosphonate (B1237965) esters and generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orguta.edu

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Key Features |

| Wittig Reaction | Phosphorus ylide | Fixes the position of the double bond; stereoselectivity depends on the ylide structure. pressbooks.puborganic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate-stabilized carbanion | Often provides high (E)-selectivity for α,β-unsaturated esters. wikipedia.orguta.edu |

Multi-Step Conversions from Diversified Starting Materials

The synthesis of 1-hexene, 6,6-dimethoxy- can be approached from a variety of starting materials through multi-step synthetic sequences. A retrosynthetic analysis can help in identifying potential starting materials and the necessary transformations. For instance, a synthesis could start from a simple alkyne and build the carbon skeleton and functional groups step-by-step. stackexchange.com

A plausible multi-step synthesis could involve:

Alkylation: Building the carbon chain to the desired length.

Functional group interconversion: Introducing and modifying functional groups as needed. For example, reducing an alkyne to an alkene. stackexchange.com

Olefination and Acetalization: As described in the previous sections, these key steps would be strategically placed within the synthetic route.

Stereoselective Synthesis of Functionalized Hexene Derivatives

For more complex analogs of 1-hexene, 6,6-dimethoxy- that contain chiral centers, stereoselective synthesis becomes crucial. This involves methods that control the three-dimensional arrangement of atoms in the molecule. The addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines is one such method that has been used to produce δ- and ε-amino ketone derivatives with good diastereoselectivity. nih.govscispace.com These amino ketones can then be further elaborated into various nitrogen-containing molecules. scispace.com

Other stereoselective methods include the use of chiral catalysts in reactions like hydrogenation or cyclopropanation to create specific stereoisomers. researchgate.net The development of stereoselective methods is a significant area of research in organic synthesis, enabling the preparation of enantiomerically pure compounds, which is particularly important in medicinal chemistry.

Advanced Methodologies for Constructing Dimethoxy-Containing Scaffolds

Modern synthetic chemistry is continually developing new and more efficient methods for constructing complex molecular architectures. For scaffolds containing geminal dimethoxy groups, advanced methodologies focus on improving reaction conditions, catalyst efficiency, and functional group tolerance. mdpi.com

Recent advancements include:

Green Catalytic Routes: The use of heterogeneous acid catalysts or photocatalysis for acetal formation offers more environmentally friendly alternatives to traditional methods.

Novel Olefination Techniques: Electrophotocatalytic methods for carbonyl olefination have been developed that avoid the use of strongly basic reagents, thus allowing for a broader range of functional groups to be tolerated. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. royalsocietypublishing.org

These advanced methodologies contribute to the development of more sustainable and versatile synthetic routes to a wide array of chemical compounds, including those with dimethoxy-containing scaffolds.

Chemical Reactivity and Mechanistic Transformations

Reactivity Profiles of the Alkene Moiety (e.g., Electrophilic Additions, Cycloadditions)

The terminal alkene in 1-Hexene (B165129), 6,6-dimethoxy- is an electron-rich functional group, making it susceptible to attack by electrophiles. msu.eduquora.com Like other simple alkenes, it readily undergoes electrophilic addition reactions. The addition of strong Brønsted acids (HX) proceeds via protonation of the double bond to form a carbocation intermediate. msu.edu Consistent with Markovnikov's rule, the proton adds to the terminal carbon (C-1), generating the more stable secondary carbocation at C-2. This intermediate is then attacked by the conjugate base to yield the 2-substituted product.

Halogenation with agents like chlorine (Cl₂) or bromine (Br₂) also proceeds via electrophilic addition. msu.edu The reaction is initiated by the formation of a cyclic halonium ion intermediate, which is subsequently opened by a backside attack of the halide ion, resulting in an anti-addition product. quora.com

The alkene moiety also participates in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as the dienophile. cdnsciencepub.comwikipedia.org In this role, the alkene reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile in such reactions is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Transformations Involving the Geminal Dimethoxy Group

The 6,6-dimethoxy- group is a dimethyl acetal (B89532), which serves as a protecting group for an aldehyde. This group is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

The hydrolysis of the geminal dimethoxy group to its corresponding aldehyde is a classic example of acetal cleavage, typically catalyzed by aqueous acid. chemistrysteps.commasterorganicchemistry.com The mechanism involves a series of reversible steps. chemistrysteps.comvaia.com

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by an acid, converting the methoxy group into a good leaving group (methanol). vaia.com

Elimination of Methanol (B129727): The lone pair of electrons on the adjacent methoxy oxygen assists in the departure of methanol, forming a resonance-stabilized oxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is transferred from the newly added water molecule to a base (such as water or another alcohol molecule), yielding a hemiacetal.

Repeat of Sequence: The second methoxy group is then protonated and eliminated as methanol, with the participation of the hydroxyl group, to form a protonated aldehyde.

Final Deprotonation: Deprotonation of the protonated aldehyde yields the final aldehyde product. vaia.com

This hydrolysis is a key transformation, particularly following cycloaddition reactions, to unmask the aldehyde functionality for further derivatization. cdnsciencepub.comcdnsciencepub.com

While hydrolysis is the most common reaction of acetals, they can potentially undergo elimination reactions under specific conditions to form vinyl ethers. This transformation typically requires a strong base or specific catalytic systems. The mechanism would involve the deprotonation of a carbon atom alpha to the acetal, followed by the elimination of a methoxide (B1231860) ion. However, for a saturated system like the one in 1-Hexene, 6,6-dimethoxy-, this reaction is not typical and requires forcing conditions or conversion of a hydroxyl group at an adjacent position into a good leaving group. More commonly, vinyl ethers are synthesized through other routes, such as the Wittig reaction or acid-catalyzed thermolysis of acetals derived from ketones. unit.no

Hydrolysis and Acetal Cleavage Mechanisms under Acidic Conditions

Diels-Alder Reactions and Utility as a Dienophile Equivalent

The reactivity of molecules containing the 6,6-dimethoxyhexene framework has been effectively demonstrated using the analogue (E)-6,6-dimethoxy-3-hexen-2-one as a dienophile in Diels-Alder reactions. cdnsciencepub.comcdnsciencepub.com This compound serves as a valuable synthetic equivalent for 3-hexene-2,6-dione, with the acetal protecting one of the carbonyl functionalities. cdnsciencepub.com The [4+2] cycloaddition is a powerful method for forming six-membered rings with high regio- and stereocontrol. wikipedia.orgiitk.ac.inlibguides.com

In studies using (E)-6,6-dimethoxy-3-hexen-2-one, it reacts with various dienes to form the corresponding Diels-Alder adducts. cdnsciencepub.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.orgmasterorganicchemistry.com When cyclic dienes are used, two diastereomeric products, designated endo and exo, can be formed. wikipedia.orgmasterorganicchemistry.com

The endo product, where the electron-withdrawing group of the dienophile (the acetyl group in the model compound) is oriented towards the developing diene bridge, is often the kinetically favored product due to secondary orbital interactions. wikipedia.orgacs.org However, the exo product is typically more sterically favored and therefore thermodynamically more stable. In the reaction with 1,3-cyclohexadiene (B119728), for instance, the endo isomer was found to be formed in a slight preponderance. cdnsciencepub.com

| Diene | Reaction Conditions | Adduct(s) | Stereochemistry | Yield |

|---|---|---|---|---|

| Cyclopentadiene (B3395910) | Room Temperature | endo- and exo-Adducts | endo/exo ratio ~3:1 | Quantitative |

| 1,3-Cyclohexadiene | 100-120°C | endo- and exo-Adducts | Slight endo preponderance | Quantitative |

| Anthracene (B1667546) | 150°C | Single Adduct | Not specified | 77% |

A key synthetic utility of using dienophiles with a protected carbonyl group, like the 6,6-dimethoxy acetal, is the ability to deprotect it after the cycloaddition. The Diels-Alder adducts can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. cdnsciencepub.comcdnsciencepub.com

For example, the adducts formed from the reaction with cyclopentadiene and 1,3-cyclohexadiene were successfully hydrolyzed to their corresponding keto aldehydes in quantitative yield using a mixture of trifluoroacetic acid, water, and dichloromethane. cdnsciencepub.com Similarly, the anthracene adduct was hydrolyzed to the corresponding keto aldehyde. cdnsciencepub.com This two-step sequence of cycloaddition followed by hydrolysis allows the molecule to function as an equivalent of a dienophile containing two distinct carbonyl groups, providing access to complex polycyclic structures. cdnsciencepub.com

Adduct Formation and Stereochemical Considerations

Oxidative Cleavage Reactions (e.g., Ozonolysis and Product Formation)

Oxidative cleavage of the alkene functional group in 1-Hexene, 6,6-dimethoxy- is a powerful method for transforming the molecule. Ozonolysis is a prime example of such a reaction, effectively breaking the C=C bond to yield smaller carbonyl-containing molecules. masterorganicchemistry.comlibretexts.org

The reaction proceeds through the formation of a primary ozonide (molozonide) intermediate, which rapidly rearranges to a more stable 1,2,4-trioxolane, also known as the secondary ozonide. masterorganicchemistry.comresearchgate.net The final products are determined by the conditions used in the workup step that follows the initial reaction with ozone.

Reductive Workup: When the ozonide is treated with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, the double bond is cleaved to form two carbonyl compounds. masterorganicchemistry.com For 1-Hexene, 6,6-dimethoxy-, this process would yield formaldehyde (B43269) from the terminal CH₂ group and 5,5-dimethoxypentanal (B3053084) from the rest of the carbon chain. The acetal group remains intact under these gentle conditions. Research on the ozonolysis of similar structures, such as the conversion of cyclohexene (B86901) to 6,6-dimethoxyhexanal, supports the stability of the dimethoxyacetal moiety during this reaction. masterorganicchemistry.com

Oxidative Workup: If the ozonide is subjected to an oxidative workup, typically using hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.comlibretexts.org In the case of 1-Hexene, 6,6-dimethoxy-, the terminal carbon would be oxidized to formic acid (which may decompose further), while the main fragment, 5,5-dimethoxypentanal, would be converted to 5,5-dimethoxypentanoic acid.

The choice of workup conditions provides a versatile route to different functionalized products starting from the same olefin.

Table 1: Products of Ozonolysis of 1-Hexene, 6,6-dimethoxy-

| Workup Condition | Reagents | Product from C1 | Product from C2-C6 |

|---|

Radical-Initiated Reactions and Propagation Pathways

The structure of 1-Hexene, 6,6-dimethoxy- allows for several potential radical-initiated reactions. Radicals can be generated through the use of initiators and can propagate through various pathways involving either the alkene or the acetal functionality.

The C-H bonds on the carbon adjacent to the two oxygen atoms of the acetal group (C6) are susceptible to hydrogen atom abstraction, forming a stabilized radical. Studies on similar acetals, like 1,3-dioxolane, have shown that these compounds can be converted into their radical species, which then participate in further reactions. acs.orgnih.gov Additionally, the allylic position (C3) is another potential site for radical formation due to the resonance stabilization of the resulting radical.

Once formed, these radicals propagate through several pathways:

Radical Addition: A common pathway involves the addition of an external radical species across the double bond. For instance, the thiol-ene reaction, initiated thermally or photochemically, involves the addition of a thiyl radical to the alkene, which can proceed with high efficiency. mdpi.com

Chain Propagation: In a typical radical chain reaction, the initially formed radical (e.g., at C6) can react intramolecularly or intermolecularly. An intermolecular reaction could involve the addition of the acetal radical to another alkene molecule, propagating a polymer chain. This is a known pathway in the radical ring-opening polymerization of cyclic ketene (B1206846) acetals. researchgate.netchemrxiv.org

Atom Transfer: The radical can also propagate by abstracting an atom from another molecule. For example, in radical chlorination, a chlorine atom can abstract a hydrogen atom from the molecule, which is followed by the reaction of the resulting organic radical with Cl₂ to form a chlorinated product and a new chlorine radical. sci-hub.se

The competition between these pathways depends on the specific reaction conditions, including the nature of the radical initiator, the solvent, and the concentration of reactants.

Intermolecular Hydroaminoalkylation of Olefins with Tertiary Amines

Intermolecular hydroaminoalkylation is an atom-efficient process that involves the addition of a C-H bond from an amine across the double bond of an olefin to form a new, more complex amine. rsc.org This reaction has been successfully applied to unactivated α-olefins, including 1-hexene, using transition metal catalysts. rsc.org

Research has demonstrated that cationic scandium-alkyl catalysts are highly effective for the hydroaminoalkylation of various olefins with aliphatic tertiary amines. rsc.orgrsc.org In a representative reaction, 1-hexene reacts with an aliphatic tertiary amine, such as N,N,N-trimethylamine, in the presence of a scandium catalyst. The reaction proceeds with high regioselectivity, adding the methyl group of the amine to the C2 position of the 1-hexene and the remaining amino group to the C1 position. rsc.org

The proposed mechanism involves:

Activation of a C-H bond in the tertiary amine by the scandium catalyst.

Insertion of the olefin's C=C bond into the resulting scandium-carbon bond.

Protonolysis to release the final product and regenerate the active catalyst.

Importantly, studies on photocatalytic hydroaminoalkylation have shown that the reaction is tolerant of various functional groups, including acetals. nih.gov This suggests that 1-Hexene, 6,6-dimethoxy- would be a suitable substrate for this transformation, with the reaction expected to occur selectively at the double bond without affecting the acetal group. The expected product would be a novel amine containing a terminal dimethyl acetal functionality.

Table 2: Representative Hydroaminoalkylation of 1-Hexene

| Olefin | Amine | Catalyst System | Product |

|---|---|---|---|

| 1-Hexene | N,N,N-trimethylamine | [Sc(CH₂C₆H₄NMe₂-o)₃] / [Ph₃C][B(C₆F₅)₄] | 2-Methyl-N,N-dimethylheptan-1-amine |

Data sourced from scandium-catalyzed reactions of 1-hexene. rsc.orgrsc.org

Catalysis and Detailed Mechanistic Investigations

Catalytic Applications in Homogeneous Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the functionalization of 1-hexene (B165129).

Rhodium complexes are highly effective catalysts for the hydroformylation (oxo synthesis) and hydroesterification of 1-hexene. These processes involve the addition of a formyl group (-CHO) and a hydrogen atom, or a methoxycarbonyl group (-COOCH₃) and a hydrogen atom, across the double bond.

In the presence of rhodium catalysts and a solvent such as methanol (B129727), the hydroformylation and hydroesterification of 1-hexene yield a mixture of products. uchile.cl The primary hydroformylation product is heptanal (B48729). However, when methanol is used as the solvent or co-solvent, it can react with the newly formed heptanal in a subsequent nucleophilic addition reaction to produce the acetal (B89532), 1,1-dimethoxyheptane. uchile.clresearchgate.net This acetal is therefore considered a major byproduct of the hydroformylation-acetalization pathway. uchile.cl

The main products from these competing reactions are methyl heptanoate (B1214049) (from hydroesterification) and 1,1-dimethoxyheptane, with smaller quantities of heptanal also present. uchile.cl The distribution of these products is heavily influenced by the reaction conditions and the nature of the ligands coordinated to the rhodium center. uchile.cl

Table 1: Product Distribution in Rhodium-Catalyzed Reactions of 1-Hexene in Methanol

| Catalyst System (amine ligand) | Main Product(s) | Key Observation | Source |

|---|---|---|---|

| cis-Rh(CO)₂(amine)₂ | Methyl heptanoate, 1,1-Dimethoxyheptane, Heptanal | Product distribution depends on the basicity and steric hindrance of the amine ligand. | uchile.cl |

This table is interactive. Click on the headers to sort.

The choice of ligand coordinated to the rhodium catalyst is critical for controlling the outcome of the hydroformylation of 1-hexene. Ligands influence both the reaction's speed and its selectivity.

Chemoselectivity refers to the preference for one type of reaction over another (e.g., hydroformylation vs. hydrogenation or isomerization). For instance, with certain fluorinated phosphine (B1218219) ligands like diphenyl(pentafluorophenyl)phosphine, the undesirable side reaction of 1-hexene isomerization can be avoided. rsc.org In systems where both hydroesterification and hydroformylation-acetalization can occur, the basicity of amine ligands plays a key role. More basic amines like 2,6-lutidine and 4-picoline tend to favor the hydroesterification pathway, leading to higher yields of methyl heptanoate over 1,1-dimethoxyheptane. uchile.cl

Regioselectivity concerns the position of the functional group addition, leading to either a linear aldehyde (heptanal) or a branched aldehyde (2-methylhexanal). The ratio of these isomers (n/iso or l:b) is a key performance indicator. While many studies aim to maximize the linear product, the specific phosphine or phosphite (B83602) ligand used can modulate this ratio. rsc.org Density Functional Theory (DFT) calculations have shown that noncovalent interactions, such as π-π and π-CH interactions between the ligand and the substrate, can stabilize the transition state leading to the linear product, thereby enhancing regioselectivity. acs.org The use of ionic liquids as solvents can also be tailored, in conjunction with specific ligands, to optimize both reaction rate and regioselectivity. rsc.org

Table 2: Effect of Ligands on 1-Hexene Hydroformylation

| Ligand Type | Key Effect | Outcome | Source |

|---|---|---|---|

| Fluorinated Phosphines | Avoids isomerization | Improved chemoselectivity towards aldehydes. | rsc.org |

| Amine Ligands (e.g., lutidine, picoline) | Basicity influences product distribution | Favors hydroesterification over hydroformylation-acetalization. | uchile.cl |

| Phosphites/Phosphines in Ionic Liquids | Optimized for the reaction medium | Enhanced reaction rate and regioselectivity. | rsc.org |

This table is interactive. Click on the headers to sort.

Scandium complexes have emerged as effective catalysts for the intermolecular hydroaminoalkylation of olefins. rsc.orgrsc.org This reaction involves the C-H activation of an amine and the subsequent addition across the double bond of an olefin, such as 1-hexene. rsc.org Research has demonstrated that a catalyst system composed of a homoleptic scandium trialkyl complex combined with a borate (B1201080) activator can successfully catalyze the addition of aliphatic tertiary amines to unactivated α-olefins, including 1-hexene. rsc.orgrsc.org This process is highly regiospecific and 100% atom-efficient. rsc.org While 1-hexene is a viable substrate for this transformation, the scientific literature available from the search results does not indicate any involvement or formation of the compound "1-Hexene, 6,6-dimethoxy-" in this specific catalytic reaction.

Rhodium-Catalyzed Hydroformylation and Hydroesterification of 1-Hexene

Formation of 1,1-Dimethoxyheptane Derivatives and Byproducts

Catalytic Roles in Heterogeneous Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which often simplifies catalyst separation and recycling.

Ziegler-Natta catalysts are a cornerstone of the polymer industry, widely used for the stereospecific polymerization of α-olefins. tandfonline.com The polymerization of 1-hexene using Ziegler-Natta systems, which typically consist of a transition-metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, leads to the formation of polyhexene-1. thieme-connect.deresearchgate.net The properties of the resulting polymer, such as its isotacticity, can be significantly influenced by the addition of internal or external electron donors to the catalytic system. tandfonline.comresearchgate.net For example, aminosilane-based external donors have been shown to improve both the catalytic activity and the isotacticity of the polyhexene-1 produced. researchgate.netdntb.gov.ua While the Ziegler-Natta polymerization of 1-hexene is a well-studied field, the provided search results contain no information suggesting that "1-Hexene, 6,6-dimethoxy-" is used as a monomer or plays any other role in this catalytic process.

Ziegler-Natta Polymerization of 1-Hexene

Influence of Dimethoxysilane (B13764172) External Donors on Catalyst Activity and Stereospecificity

Advanced Mechanistic Elucidation of Reactions Involving 1-Hexene

Beyond polymerization, 1-hexene serves as a model substrate for a variety of catalytic reactions. Advanced analytical techniques provide deep insights into the transient species and energetic pathways that define these transformations.

In situ spectroscopic methods are invaluable for identifying and characterizing short-lived intermediates in a catalytic cycle. In the hydroformylation of 1-hexene catalyzed by cobalt complexes, in situ FT-IR and NMR spectroscopy have been used to observe the active catalyst species, [HCo(CO)ₓ(bisphosphine)]⁺. These studies demonstrate the stability of the catalyst and reveal the formation of other species, such as dicationic cobalt dimers at lower temperatures. Similarly, for rhodium-catalyzed hydroesterification, in situ ¹H NMR has confirmed the formation of crucial rhodium hydride intermediates that drive the catalytic process.

Kinetic studies, often coupled with spectroscopy, provide rates and orders of reaction, which are essential for validating proposed mechanisms. In the metathesis of 1-hexene with (E)-anethole using a Grubbs catalyst, in situ ¹H NMR was used to monitor the concentration of reactants and products over time. This allowed for the determination of turnover frequencies (TOF) and revealed that the reaction follows first-order kinetics, while also showing how factors like temperature and reactant molar ratios affect the rate and yield of product formation.

Table 2: Kinetic Data for the Metathesis of 1-Hexene and (E)-Anethole Data derived from a study using Grubbs 2nd generation catalyst.

| Temperature (°C) | Anethole Mol Fraction (Xₐₙₑₜₕₒₗₑ) | Initial TOF (min⁻¹) | Time to Max. Product Conc. (min) |

| 45 | 0.16 | 3.46 | ~15 |

| 25 | 0.50 | 1.34 | ~16 |

| 25 | 0.84 | 0.35 | 6 |

Computational chemistry, particularly DFT, has become a powerful tool for mapping entire catalytic cycles and analyzing the structure and energy of transition states. For the polymerization of 1-hexene, molecular modeling has been used to explore the stereoselective behavior of different Ti active species in ZN catalysts. evitachem.comCurrent time information in Bangalore, IN. These calculations help to rationalize why certain catalyst-donor combinations favor specific monomer insertion geometries, leading to high isotacticity.

In other reactions, transition state analysis provides fundamental understanding. A study of the high-pressure, catalyst-free Alder-ene reaction of 1-hexene used theoretical calculations to identify a six-membered ring transition state. The calculations showed that the energy of this transition state significantly decreases under high pressure, explaining why the reaction can proceed at room temperature without a catalyst.

Polymerization and Oligomerization Studies of Hexene Systems

Homopolymerization of 1-Hexene (B165129) and the Resulting Polymer Properties

The homopolymerization of 1-hexene yields poly(1-hexene), a polymer whose characteristics are intricately linked to the catalyst system and polymerization conditions employed. Research has explored various catalysts, including iron(III), nickel(II), and Ziegler-Natta systems, to produce poly(1-hexene) with a range of molecular weights and microstructures.

For instance, the use of salicylaldimine-iron(III) pre-catalysts activated with EtAlCl₂ has been shown to produce low molecular weight poly(1-hexene) with very narrow polydispersity indices (1.19–1.24). d-nb.info The resulting polymers are branched, containing methyl, butyl, and longer chain branches, with a predominance of longer branches indicating a preference for 2,1-insertion of the monomer. d-nb.info The reaction temperature has been observed to influence the catalyst's activity, with an increase in temperature from 30 °C to 50 °C leading to a rise in activity. d-nb.info

Similarly, α-diimine Ni-based catalysts have been utilized to polymerize 1-hexene, yielding polymers with varying molecular weights, from low to high (up to 1.7 × 10⁶ g mol⁻¹), and narrow molecular weight distributions. ontosight.ai The structure of these catalysts, particularly the bulkiness and electronic effects, plays a crucial role in determining the final polymer properties. ontosight.ai

Ziegler-Natta catalysts, such as those based on TiCl₄/MgCl₂/Di-n-butyl phthalate (B1215562), have also been extensively studied for 1-hexene polymerization. The activity of these catalysts is significantly affected by the monomer concentration and the cocatalyst/catalyst molar ratio (Al/Ti). acs.org For example, at room temperature, increasing the monomer concentration or the Al/Ti ratio can lead to a substantial increase in catalyst activity. acs.org

The properties of poly(1-hexene) are summarized in the table below, based on different catalytic systems.

| Catalyst System | Cocatalyst | Molecular Weight (Mₙ, Da) | Polydispersity Index (PDI) | Branching | Key Findings |

| Salicylaldimine-iron(III) complexes d-nb.info | EtAlCl₂ | 1021–1084 | 1.19–1.24 | Methyl, butyl, longer chain | Activity increases with temperature. |

| α-diimine Ni-based catalysts ontosight.ai | DEAC | Up to 1.7 × 10⁶ | 1.8–2.5 | Varies with catalyst structure | Catalyst structure dictates molecular features. |

| TiCl₄/MgCl₂/Di-n-butyl phthalate acs.org | Al(i-Bu)₃ | - | - | - | Monomer concentration and Al/Ti ratio are key parameters. |

| (η⁵-Tetramethylcyclopentadienyl)dimethylsilyl(N-Ar')amido-TiCl₂ mdpi.comsmolecule.com | MAO | 25,000 | 1.00 | Vinylene and vinylidene end groups | Highly viscous liquid polymer obtained. |

Copolymerization Strategies Involving 1-Hexene as a Comonomer

1-Hexene is frequently used as a comonomer with ethylene (B1197577) to produce linear low-density polyethylene (B3416737) (LLDPE), a material with significant commercial importance due to its excellent rheological and mechanical properties. mdpi.com The incorporation of 1-hexene introduces short butyl branches into the polyethylene backbone, which disrupts the crystalline structure and leads to lower density and improved flexibility.

Various catalytic systems have been developed to control the incorporation of 1-hexene and the properties of the resulting copolymer. For instance, scandium complexes activated with AlⁱBu₃ and [Ph₃C][B(C₆F₅)₄] have demonstrated high activity for ethylene/1-hexene copolymerization, with the 1-hexene insertion ratio being tunable by adjusting the monomer feed. acs.org The resulting copolymers have a random microstructure, with 1-hexene units existing as isolated fragments in the polymer chain. acs.org

Metallocene catalysts, such as zirconocene (B1252598) and constrained geometry catalysts (CGC-Ti), are also widely used for ethylene/1-hexene copolymerization. rsc.orgnih.gov The choice of catalyst significantly influences the copolymer's microstructure and molecular weight distribution. nih.govresearchgate.net For example, hybrid supported metallocene catalysts containing two different metallocene compounds can be used to produce ethylene/1-hexene copolymers with a broad and even bimodal molecular weight distribution in a single reactor, which enhances processability. researchgate.net

The table below presents findings from different copolymerization studies involving 1-hexene.

| Catalyst System | Comonomer | Key Findings |

| Fluorenyl N-heterocyclic carbene ligated scandium precursors acs.org | Ethylene | High catalytic activity with moderate and tunable 1-hexene incorporation. |

| sMAO-supported Me₂SB(RN,I*)TiCl₂ nih.gov | Ethylene | High 1-hexene incorporation levels (up to 14.2 mol%) with a decrease in polymer molecular weight upon 1-hexene addition. |

| TiCl₄-Al(C₆H₁₃)₃ · Mg(C₆H₁₃)₂ acs.org | Styrene | Produces copolymers with 15 to 65 mol % styrene, consisting of isotactic polystyrene and poly(1-hexene) blocks. |

| Hybrid supported metallocene catalyst researchgate.net | Ethylene | Achieves a broad molecular weight distribution (12-15) in a single reactor, improving physical properties and processability. |

Oligomerization of 1-Hexene for Fuel and Chemical Production

The oligomerization of 1-hexene is a valuable process for converting this light olefin into heavier molecules suitable for use as transportation fuels (gasoline and jet fuel) and as chemical feedstocks. whiterose.ac.uknih.govrsc.orgmdpi.com This process typically employs solid acid catalysts, such as amorphous silica-alumina, sulfated zirconia, and various zeolites (ZSM-5, Y, Omega). whiterose.ac.ukrsc.org

Studies have shown that the reaction conditions and the type of catalyst have a profound impact on the product distribution. For example, oligomerization over solid acid catalysts at lower temperatures (e.g., 100 °C) primarily yields dimers and trimers of 1-hexene, which fall within the middle distillate range. whiterose.ac.uk However, these catalysts can be prone to deactivation. whiterose.ac.ukrsc.org The addition of metals like chromium to catalysts such as H-MCM-41 can alter the product selectivity, favoring the formation of a larger oil fraction. whiterose.ac.uk

Plasma-activated oligomerization in a gas-liquid microreactor represents a more recent and environmentally friendly approach. rsc.org This method can achieve complete conversion of 1-hexene, producing oligomers with an average of 10 monomer units in significant yields. rsc.org

The table below summarizes the outcomes of various 1-hexene oligomerization studies.

| Catalyst/Method | Conditions | Key Products | Key Findings |

| Solid Acid Catalysts (Silica-alumina, Sulfated zirconia, Zeolites) whiterose.ac.ukrsc.org | 100 °C, 0.8 MPa | Dimers, Trimers (Middle distillates) | Catalyst deactivation is a challenge; pore size influences catalyst lifetime. |

| Argon Plasma in Microreactor rsc.org | Residence time ~300 s | Oligomers (average 10 monomer units) | Complete conversion of 1-hexene achieved. |

| H-ZSM-5 nih.gov | 220-250 °C, 10-70 bar | Dimers (C₁₂), Trimers (C₁₈) | Higher temperature and pressure favor oligomerization over isomerization. |

| β-Diketiminato Ni(II) complexes/MAO tandfonline.com | - | Hexene isomers, Dimer isomers | No trimers or higher oligomers were detected. |

| MCM-22 zeolite-based system ufl.edu | - | Dimer and Trimer (Jet fuel components) | Inhibition of catalytic cracking promotes oligomerization to desired fuel components. |

Stereoregularity and Molecular Weight Distribution Control in Poly(1-hexene)

Controlling the stereoregularity (tacticity) and molecular weight distribution (MWD) of poly(1-hexene) is crucial as these parameters dictate the polymer's physical and mechanical properties. The choice of catalyst and the use of external donors are key factors in achieving this control.

Ziegler-Natta catalysts, particularly those supported on MgCl₂, have been a major focus of research in this area. The addition of external electron donors, such as cyclohexyl methyl dimethoxysilane (B13764172) (CMMS), to a TiCl₄/Mg(OEt)₂ catalytic system has been shown to significantly increase the isotacticity of the resulting poly(1-hexene). google.comresearchgate.net Doping the catalyst support with compounds like FeCl₃ can influence the MWD by creating a greater variety of active centers, leading to a broadening of the distribution. google.comresearchgate.net

The microstructure of poly(1-hexene) can be analyzed in detail using ¹³C NMR spectroscopy, which allows for the quantification of different stereochemical sequences (e.g., isotactic pentads, [mmmm]). google.com For instance, syndiotactic poly(1-hexene) can be synthesized through the hydrogenation of highly stereoregular 1,2-polydienes.

The table below highlights research findings on the control of stereoregularity and MWD in poly(1-hexene).

| Catalyst System | External Donor/Modifier | Key Findings on Stereoregularity and MWD |

| Fe-doped Mg(OEt)₂/TiCl₄/ED google.comresearchgate.net | Cyclohexyl methyl dimethoxysilane (CMMS) | Fe-doping broadens MWD; external donor increases isotacticity up to 87% (mmmm). |

| CpTiMe₃-B(C₆F₅)₃ | - | Mechanistic and structural studies provide insights into the polymerization process. |

| {CpZrMe[N(Et)C(Me)N(tBu)]}[B(C₆F₅)₄] | Methyl donator | Allows for the production of isotactic-atactic stereoblock poly(1-hexene) with predictable stereoerrors. |

| Supported magnesium-titanium catalyst | Propyl-tri-methoxysilane (PTMS) | Cocatalyst type (AlEt₃ vs. Al(i-Bu)₃) significantly affects MWD. |

Impact of Dimethoxy-Containing Additives on Polymerization Kinetics

While there is a lack of specific research on the polymerization of "1-Hexene, 6,6-dimethoxy-," the impact of dimethoxy-containing additives, particularly dimethoxysilanes, on the polymerization of 1-hexene has been studied. These additives often act as external electron donors in Ziegler-Natta catalyst systems and can have a significant effect on the polymerization kinetics and the properties of the resulting polymer.

For example, in the polymerization of propylene (B89431) and 1-hexene with a supported titanium-magnesium catalyst, propyl-tri-methoxysilane (PTMS) was used as an external donor. The presence of such donors can influence catalyst activity and stereospecificity. In a study on propylene/1-hexene copolymerization, dicyclopentyldimethoxysilane (B162888) (DCPMS) was used as an external donor with a Ziegler-Natta catalyst to produce a highly stereospecific polymer.

The use of cyclohexyl methyl dimethoxysilane as an external donor in the polymerization of 1-hexene with an Fe-doped Mg(OEt)₂/TiCl₄ catalyst system led to an increase in the catalyst's isospecificity. google.comresearchgate.net This is attributed to the donor's ability to prevent the extraction of internal donors from the catalyst surface during polymerization. researchgate.net

The polymerization of olefins with polar functional groups, such as the acetal (B89532) group in "1-Hexene, 6,6-dimethoxy-," presents a challenge for traditional Ziegler-Natta catalysts, as the polar group can poison the electrophilic catalyst center. acs.org However, late transition metal catalysts are generally more tolerant to functional groups. d-nb.info Research into the polymerization of functionalized olefins is an active area, with strategies including the use of protecting groups or specially designed catalysts to overcome catalyst poisoning. acs.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Hexene (B165129), 6,6-dimethoxy-, both ¹H and ¹³C NMR are instrumental.

In a study detailing the synthesis of (E)-6,6-dimethoxy-3-hexen-2-one, the precursor to related structures, ¹H NMR was used to confirm the stereochemistry of Diels-Alder adducts. cdnsciencepub.com The chemical shifts and coupling constants of the protons provide insights into their spatial arrangement. For instance, the ¹H NMR spectrum of a related Diels-Alder adduct, compound 6 , exhibited multiplets for the aliphatic and olefinic protons and singlets for the methyl and methoxy (B1213986) groups, confirming its complex bicyclic structure. cdnsciencepub.com

The ¹³C NMR spectrum is equally vital, revealing the electronic environment of each carbon atom. In the same study, the ¹³C NMR spectrum of compound 6 showed distinct signals for the carbonyl carbon, olefinic carbons, and the acetal (B89532) carbon, among others, providing a complete carbon map of the molecule. cdnsciencepub.com

A similar approach is used for other related hexene derivatives. For example, the metathesis reaction between 1-hexene and (E)-anethole was monitored in real-time using ¹H NMR spectroscopy, allowing for the observation of reactant consumption and product formation. researchgate.net

Table 1: Representative NMR Data for a Diels-Alder Adduct (Compound 6) Derived from a 1-Hexene, 6,6-dimethoxy- Precursor cdnsciencepub.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| ¹H | 1.42, 1.55, 2.02, 2.50, 2.88, 6.18 | m (ring protons) |

| 2.23 | s (acetyl CH₃) | |

| 3.30 | s (methoxy CH₃) | |

| 4.31 | t (acetal CH) | |

| ¹³C | 28.4, 52.3 | q (methyl carbons) |

| 36.6, 45.9, 47.2, 59.3, 103.9, 131.6, 137.9 | d (CH carbons) | |

| 38.2, 46.4 | t (CH₂ carbons) | |

| 207.5 | s (carbonyl carbon) |

Note: Data corresponds to a specific derivative and serves as an illustrative example of the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. escholarship.org

For derivatives of 1-Hexene, 6,6-dimethoxy-, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern often involves the loss of methoxy groups (-OCH₃) or other small neutral molecules. For instance, in the analysis of related dimethoxy compounds, characteristic fragment ions are observed. escholarship.org The fragmentation of acetals often proceeds via cleavage of the C-O bonds adjacent to the acetal carbon.

While specific mass spectral data for 1-Hexene, 6,6-dimethoxy- is not detailed in the provided search results, analysis of similar compounds provides insight. For example, the GC-MS analysis of (E)-1,1-dimethoxyhex-2-ene shows characteristic peaks that help in its identification. nih.gov The interpretation of these patterns is crucial for confirming the molecular structure. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of a compound containing a 1-hexene moiety would show characteristic C-H stretching and bending vibrations for the alkene and alkane portions. Specifically, C=C stretching vibrations are expected around 1640 cm⁻¹. For 1-Hexene, 6,6-dimethoxy-, the presence of the acetal group would be indicated by strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ region. In a study of a related keto acetal, the IR spectrum showed a strong carbonyl-stretching band, which was instrumental in identifying the functional group. cdnsciencepub.com

Raman spectroscopy can also be used to identify these functional groups. The C=C double bond in hexene derivatives gives a characteristic Raman signal. chemicalbook.com While specific IR and Raman data for 1-Hexene, 6,6-dimethoxy- were not found in the search results, data for the parent 1-hexene shows these characteristic vibrations. chemicalbook.comchemicalbook.com

Table 2: Expected IR and Raman Vibrational Frequencies for 1-Hexene, 6,6-dimethoxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=C | Stretch | ~1640 | IR, Raman |

| =C-H | Stretch | ~3080 | IR, Raman |

| C-O (acetal) | Stretch | 1000-1200 (strong) | IR |

| C-H (alkane) | Stretch | 2850-3000 | IR, Raman |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is widely used for the analysis of volatile compounds like 1-Hexene, 6,6-dimethoxy- and its derivatives. core.ac.ukresearchgate.netnih.gov In various studies, GC-MS has been employed to identify and quantify components in complex mixtures, including those from pyrolysis and plant extracts. cabidigitallibrary.orgaspjournals.org The retention time from the GC provides one level of identification, while the mass spectrum from the MS provides definitive structural information. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly for less volatile or thermally labile compounds. A reverse-phase (RP) HPLC method has been developed for the analysis of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (B1294712), a related compound. sielc.com This method uses a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the utility of HPLC for the purification and analysis of such compounds. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Real-Time Spectroscopic Methods for In Situ Kinetic Monitoring

Real-time spectroscopic monitoring allows for the in-situ study of reaction kinetics and mechanisms. This is particularly valuable for understanding complex chemical transformations.

¹H NMR spectroscopy can be used for real-time monitoring of reactions. For example, the metathesis of 1-hexene was monitored by in situ ¹H NMR, providing time-dependent concentration data of reactants and products. researchgate.net This approach allows for the determination of reaction rates and the identification of transient intermediates. Similarly, other studies have utilized real-time ¹H NMR to investigate reaction mechanisms. researchgate.net

Other techniques like real-time Fourier-transform infrared (FTIR) spectroscopy can also be employed to follow the progress of a reaction by monitoring the changes in the vibrational bands of reactants and products over time. diva-portal.org These methods provide a dynamic view of the chemical process, which is often not possible with traditional offline analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of organic molecules. For 1-Hexene (B165129), 6,6-dimethoxy-, DFT calculations can provide insights into molecular orbital energies, electron density distribution, and electrostatic potential. These calculations help in identifying the most reactive sites within the molecule.

Reactivity descriptors, derived from DFT calculations, can quantify the reactivity of different atomic sites. These include Fukui functions, which indicate the change in electron density at a specific point when an electron is added or removed, thereby highlighting electrophilic and nucleophilic centers.

Table 1: Predicted Electronic Properties of 1-Hexene, 6,6-dimethoxy- from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar unsaturated acetals. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. For a flexible molecule like 1-Hexene, 6,6-dimethoxy-, MD simulations can explore its accessible conformations and their relative energies.

The rotation around the C-C single bonds in the hexene chain and the C-O bonds of the dimethoxy group leads to a complex potential energy surface with multiple local minima corresponding to different conformers. MD simulations can sample these conformations, allowing for the determination of the most stable (lowest energy) structures. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules or surfaces.

Furthermore, MD simulations can model the interactions of 1-Hexene, 6,6-dimethoxy- with solvent molecules, providing insights into its solvation and transport properties. By simulating a system containing multiple molecules, intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, can be analyzed.

Theoretical Predictions of Reaction Energetics and Rate Constants

Theoretical chemistry can be used to predict the energetics of chemical reactions involving 1-Hexene, 6,6-dimethoxy-, such as its hydrolysis, oxidation, or participation in polymerization reactions. By calculating the energies of reactants, products, and transition states, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. A negative ΔG indicates a spontaneous reaction.

For instance, the acid-catalyzed hydrolysis of the acetal (B89532) group is a common reaction for this class of compounds. Theoretical calculations can elucidate the reaction pathway and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The activation energy is directly related to the reaction rate constant, which can be estimated using Transition State Theory (TST).

Table 2: Illustrative Predicted Energetics for the Acid-Catalyzed Hydrolysis of 1-Hexene, 6,6-dimethoxy-

| Parameter | Predicted Value (Illustrative) | Description |

| Activation Energy (Ea) | 15-25 kcal/mol | The energy barrier for the rate-determining step of the hydrolysis reaction. |

| Enthalpy of Reaction (ΔH) | -5 to -10 kcal/mol | The net change in heat content during the reaction, indicating an exothermic process. |

| Gibbs Free Energy of Reaction (ΔG) | -8 to -15 kcal/mol | The overall change in free energy, indicating the spontaneity of the hydrolysis. |

Note: These values are illustrative and based on typical values for acetal hydrolysis. Specific values would depend on the reaction conditions and the level of theory used in the calculations.

Mechanistic Modeling and Transition State Characterization

The characterization of transition states is particularly important. A transition state is a high-energy, transient species that represents the point of maximum energy along the reaction coordinate. By locating and analyzing the geometry and vibrational frequencies of the transition state, chemists can gain a deep understanding of how bonds are broken and formed during a chemical transformation. For example, in an electrophilic addition to the double bond, computational modeling can distinguish between different possible stereochemical outcomes by comparing the energies of the respective transition states. Theoretical studies on similar systems, such as the aminomethylation of α,β-unsaturated aldehydes with N,O-acetals, have demonstrated the power of these methods in elucidating complex reaction pathways and the roles of catalysts. nih.gov

In Silico Screening and Design of Novel Dimethoxy Compounds

The computational approaches described above can be extended to the in silico screening and design of novel compounds with desired properties. By creating a virtual library of derivatives of 1-Hexene, 6,6-dimethoxy- with different functional groups or structural modifications, it is possible to computationally predict their properties without the need for laboratory synthesis.

For example, if the goal is to design a dimethoxy compound with enhanced reactivity in a specific reaction, computational screening could be used to evaluate the electronic and steric effects of various substituents. This approach accelerates the discovery of new molecules with tailored functionalities. Chemoinformatics-assisted development has been successfully used to screen for new anti-biofilm compounds, demonstrating the potential of in silico methods in materials and drug discovery. nih.gov While not specific to 1-Hexene, 6,6-dimethoxy-, the principles of using computational screening to identify promising candidates from a large pool of virtual compounds are directly applicable.

Academic Research Applications and Emerging Areas of Study

Advanced Precursors and Versatile Building Blocks in Complex Molecule Synthesis

Derivatives of 1-hexene (B165129) are recognized for their utility as precursors in the synthesis of more complex molecules. For instance, the hydroformylation of 1-hexene, a process that adds a formyl group and a hydrogen atom across the double bond, is a significant industrial reaction for producing aldehydes. rsc.org Research has explored the use of rhodium-based catalysts to facilitate this transformation, leading to the formation of 1-heptanal and 2-methyl-hexanal. rsc.org In some cases, when the reaction is carried out in methanol (B129727), the acetalization product, 1,1-dimethoxy-heptane, can also be formed. rsc.orguchile.cl

Furthermore, the metathesis reaction between 1-hexene and other olefins, such as (E)-anethole, using catalysts like Grubbs 2nd generation catalyst, has been studied to create new, more complex alkenes. researchgate.net These reactions are crucial for synthesizing fine chemicals and pharmaceutical intermediates. The enantioselective synthesis of chiral amines, which are vital components in many pharmaceuticals, can also involve intermediates derived from hexene structures. acs.org

Fundamental Investigations into Organic Reaction Mechanisms and Principles

The reactions of 1-hexene and its derivatives provide a platform for fundamental investigations into organic reaction mechanisms. The hydroformylation of 1-hexene has been a subject of study to understand the influence of ligands and reaction conditions on the selectivity of the reaction. acs.org For example, the "bite angle" of diphosphine ligands in rhodium complexes has been shown to affect the ratio of linear to branched aldehyde products. acs.org

Similarly, the study of olefin metathesis involving 1-hexene helps in elucidating the catalytic cycle and the factors that control product selectivity. researchgate.net The kinetics of these reactions, including the formation of the desired cross-metathesis product and subsequent secondary metathesis reactions, have been monitored using techniques like 1H NMR spectroscopy. researchgate.net These fundamental studies are essential for optimizing reaction conditions and designing more efficient catalysts.

Development of Novel Materials and Polymer Science Innovations

In the field of polymer science, 1-hexene is an important comonomer in the production of polyethylene (B3416737). Its incorporation into the polyethylene chain allows for the modification of the polymer's properties, such as its density and flexibility. Research in this area focuses on the use of Ziegler-Natta and metallocene catalysts for the copolymerization of ethylene (B1197577) and 1-hexene. tandfonline.comresearchgate.netresearchgate.netthieme-connect.descispace.com

Studies have investigated how different catalyst systems and reaction conditions influence the catalytic activity, the degree of 1-hexene incorporation, and the microstructure of the resulting copolymer. researchgate.netresearchgate.net The development of novel catalysts, including those doped with metals like iron, has been explored to enhance catalyst performance and the stereospecificity of 1-hexene polymerization. tandfonline.com Furthermore, the oligomerization of 1-hexene using zirconocene (B1252598) catalysts has been researched to produce low-viscosity oil base stocks. researchgate.net The thiol-ene polymerization involving multifunctional alkenes like those derived from 1-hexene is another area of innovation for creating crosslinked polymer networks. radtech.org

Applications in Analytical Chemistry for Method Development and Reference Standards

In analytical chemistry, specific isomers and derivatives of dimethoxy-hexene serve as reference standards for method development and quality control. For example, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (B1294712) is used in the development of analytical methods like High-Performance Liquid Chromatography (HPLC) to ensure the purity of the compound in various applications. smolecule.com

The broader parent compound, 1-hexene, is available as a Certified Reference Material (CRM) for use in calibrating analytical instruments and validating analytical methods. cpachem.com These standards are crucial for ensuring the accuracy and reliability of analytical measurements in diverse fields, including environmental monitoring and food analysis.

Role in Biomarker Research and Volatile Organic Compound Analysis in Biological Systems

Volatile organic compounds (VOCs) emitted by biological systems can serve as biomarkers for various physiological and pathological states. The compound 6,6-dimethoxy-2,5,5-trimethyl-2-hexene has been identified as a VOC in studies analyzing the composition of animal breath and feces. researchgate.netnih.gov In one study, this compound was part of a suite of VOCs used to discriminate between deer with and without chronic wasting disease. nih.gov It has also been detected in the breath of cattle. researchgate.net

The analysis of VOC profiles, including the detection of compounds like 6,6-dimethoxy-2,5,5-trimethyl-2-hexene, is a growing area of research for the non-invasive diagnosis of diseases in both animals and humans. researchgate.netnih.govresearchgate.net This compound has also been noted in the context of metabolomic studies for biomarker discovery. msstate.edu

Contributions to Atmospheric Chemistry and Environmental Fate Studies of Alkenes

Alkenes, including 1-hexene, are released into the atmosphere from various sources and play a role in atmospheric chemistry. The study of their atmospheric reactions, such as their reactions with hydroxyl radicals and ozone, is important for understanding air quality and the formation of secondary air pollutants. Chemical mechanisms like the SAPRC-07 are developed and updated to include the atmospheric reactions of a wide range of VOCs, including alkenes, to accurately model air pollution. ucr.edu These models are essential for developing effective air pollution control strategies.

常见问题

Basic Research Questions

Q. What are the optimal spectroscopic techniques for characterizing the molecular structure of 1-Hexene, 6,6-dimethoxy-?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify methoxy (-OCH₃) and alkene protons, supported by high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₈H₁₈O₂). Infrared (IR) spectroscopy can validate ether and alkene functional groups. Reference structural identifiers such as InChI (

InChI=1S/C8H18O2/c1-4-5-6-7-8(9-2)10-3/h8H,4-7H2,1-3H3) and SMILES (CCCCCC(OC)OC) for computational validation .

Q. How can researchers verify the purity of 1-Hexene, 6,6-dimethoxy- during synthesis?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to separate and quantify impurities. Compare retention times and mass spectra against certified reference standards. For trace-level analysis, use high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, where conjugated alkenes and ethers exhibit absorption .

Advanced Research Questions

Q. What kinetic models are applicable for studying the thermal decomposition of 1-Hexene, 6,6-dimethoxy- in gas-phase reactions?

- Methodological Answer : Develop a microkinetic model incorporating pressure-dependent rate constants for bond cleavage (C-O and C-C) and radical recombination. Use shock tube experiments to validate Arrhenius parameters under high-temperature conditions (800–1200 K). Sensitivity analysis can identify dominant pathways, such as methoxy group elimination or alkene isomerization .

Q. How does the introduction of methoxy groups at the 6,6-positions influence the compound’s adsorption behavior on catalytic surfaces?

- Methodological Answer : Conduct temperature-programmed desorption (TPD) experiments on metal oxides (e.g., TiO₂ or SiO₂) to measure adsorption enthalpy. Pair with density functional theory (DFT) calculations to model surface interactions, focusing on electron density shifts at the methoxy-oxygen and alkene π-system. Compare with adsorption data for unsubstituted 1-hexene to isolate substituent effects .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°gas) for 1-Hexene derivatives?

- Methodological Answer : Validate data through triangulation: (i) Replicate bomb calorimetry measurements under controlled conditions (NIST protocols), (ii) cross-check with computational methods (Gaussian, G4 theory), and (iii) compare with gas-phase ion energetics from collision-induced dissociation (CID) experiments. Address discrepancies by standardizing experimental conditions (e.g., pressure, temperature) .

Q. How can computational chemistry predict the reactivity of 1-Hexene, 6,6-dimethoxy- in radical-mediated polymerization systems?

- Methodological Answer : Use quantum mechanical calculations (e.g., CASSCF or DFT) to map potential energy surfaces for radical addition pathways. Simulate copolymerization with ethylene or propylene using kinetic Monte Carlo (kMC) models, focusing on steric effects from methoxy substituents. Validate predictions with electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates .

Notes for Methodological Rigor

- Spectral Validation : Cross-reference experimental spectra with computational simulations (e.g., Gaussian NMR prediction modules) to reduce assignment errors .

- Kinetic Modeling : Incorporate uncertainty quantification (e.g., Bayesian inference) in rate constants to improve model reliability .

- Surface Chemistry : Use in situ X-ray photoelectron spectroscopy (XPS) to monitor real-time surface interactions under reactive conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |